(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

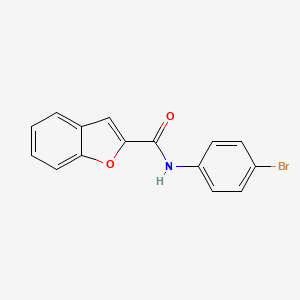

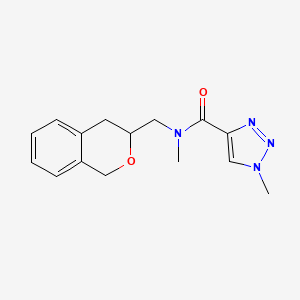

“(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone” is a complex organic compound. It contains a bromopyridinyl group attached to a pyrrolidinyl group via an oxygen atom, and this pyrrolidinyl group is further attached to a furanyl group via a methanone group .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The bromopyridinyl group is a heterocyclic aromatic ring, the pyrrolidinyl group is a five-membered ring containing a nitrogen atom, and the furanyl group is a five-membered aromatic ring containing an oxygen atom .Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the bromine atom on the pyridine ring, which is a good leaving group, and the ether and ketone functional groups. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom would likely make it relatively heavy and possibly quite reactive. The ether and ketone groups could potentially form hydrogen bonds with other molecules .Scientific Research Applications

Synthesis and Chemical Properties

Research into related furan and pyridine derivatives has led to advancements in synthetic chemistry. For example, the synthesis of complex molecules like furan-2-one derivatives from simpler precursors demonstrates the versatility of furan and pyridine moieties in organic synthesis. Such studies explore the reactivity and potential applications of these compounds in further chemical transformations (Sobenina et al., 2011).

Another area of interest is the microwave-assisted synthesis of novel pyrazoline derivatives, showcasing the efficiency of using furan and pyridine units in creating compounds with potential bioactivity. This research emphasizes the role of these moieties in developing new pharmacologically active molecules (Ravula et al., 2016).

Biological Evaluation

The antimicrobial properties of pyrrolidinyl and furanyl derivatives have been investigated, with some compounds showing significant activity against a range of bacteria. This highlights the potential of such compounds in the development of new antimicrobial agents (Bogdanowicz et al., 2013).

In the realm of cancer research, compounds containing furan and pyridine structures have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies provide valuable insights into the design of new anticancer agents based on furan and pyridine derivatives (Nguyễn et al., 2020).

Catalysis and Green Chemistry

- Furan derivatives have been explored in catalysis and green chemistry applications, such as the enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid. This research demonstrates the potential of furan-based compounds in sustainable chemical processes (Dijkman et al., 2014).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound contains a 5-Bromopyridin-2-yl group , which is a common motif in many bioactive molecules, suggesting it may interact with a variety of biological targets.

Mode of Action

It’s known that bromopyridines can undergo nucleophilic aromatic substitution reactions . This suggests that the compound could potentially interact with its targets through a similar mechanism, leading to changes in the target’s function.

Biochemical Pathways

Given the presence of the bromopyridine and pyrrolidine groups, it’s plausible that the compound could interfere with pathways involving pyridine-containing enzymes or receptors .

Pharmacokinetics

The presence of the bromopyridine and pyrrolidine groups could potentially influence its pharmacokinetic properties .

properties

IUPAC Name |

[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(furan-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O3/c15-10-3-4-13(16-8-10)20-11-5-6-17(9-11)14(18)12-2-1-7-19-12/h1-4,7-8,11H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKQMPUBEUUAFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-6-chloro-N-{2-[cyclopropyl(methyl)amino]ethyl}-N-methylpyridine-3-carboxamide](/img/structure/B2893955.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylcyclohexanecarboxamide](/img/structure/B2893958.png)

![3-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-{1,4-dioxa-7-azaspiro[4.4]nonane-7-carbonyl}prop-2-enenitrile](/img/structure/B2893965.png)

![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2893970.png)

![[1,2,4]Triazolo[1,5-A]pyridin-8-ylmethanol](/img/structure/B2893972.png)

![6-(2-Methoxyphenyl)-2-[1-(4-methoxypyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2893973.png)

![N'-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2893977.png)